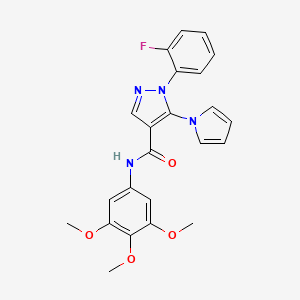

1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide

Description

1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative with a multi-substituted aromatic framework. Its core structure consists of a pyrazole ring substituted at positions 1 and 5 with a 2-fluorophenyl group and a pyrrole moiety, respectively. The carboxamide functionality at position 4 is linked to a 3,4,5-trimethoxyphenyl group, which introduces significant steric and electronic effects. This compound’s design reflects strategic modifications to optimize receptor binding, metabolic stability, and bioavailability, as seen in related pyrazole derivatives .

Pyrazole carboxamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in oncology and neurology. The 3,4,5-trimethoxyphenyl group is notable for its electron-donating properties, which enhance π-π stacking interactions in biological systems, while the 2-fluorophenyl substituent may improve lipophilicity and blood-brain barrier penetration .

Properties

Molecular Formula |

C23H21FN4O4 |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-5-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H21FN4O4/c1-30-19-12-15(13-20(31-2)21(19)32-3)26-22(29)16-14-25-28(18-9-5-4-8-17(18)24)23(16)27-10-6-7-11-27/h4-14H,1-3H3,(H,26,29) |

InChI Key |

JACDSQRJSBEBLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substitutions at three key positions:

1-(3,5-Difluorophenyl) derivatives () introduce additional fluorine atoms, increasing electronegativity and metabolic stability but possibly reducing solubility .

Position 5 (Heterocyclic Group):

- Replacement of pyrrol-1-yl with 2-furyl () or isoxazole () modifies hydrogen-bonding capacity and ring strain, impacting target affinity .

Carboxamide Substituent (N-Linked Group):

- The trimethoxyphenyl group provides stronger van der Waals interactions but may increase molecular weight (MW = 465.45 g/mol) compared to simpler alkyl chains (e.g., MW = 367.40 g/mol for ) .

Physicochemical and Pharmacokinetic Properties

- Solubility: The trimethoxyphenyl group may reduce aqueous solubility due to its bulky hydrophobic nature, whereas pyridinylmethyl () or methoxypropyl () substituents improve solubility via polar interactions .

- Metabolic Stability: Fluorine atoms at the phenyl group (2- or 4-positions) mitigate oxidative metabolism, while methoxy groups are susceptible to demethylation .

Key Research Findings

- : Pyrazole carboxamides with 4-fluorophenyl and methoxyphenyl groups showed nanomolar potency in calcium mobilization assays (NTS1 EC50 = 12 nM), suggesting that the target compound’s 2-fluorophenyl and trimethoxyphenyl substitutions could retain or enhance receptor engagement .

- : The pyridinylmethyl-substituted analogue exhibited moderate kinase inhibition (IC50 = 8.2 µM), highlighting the role of the carboxamide group in diversifying biological targets .

- : Difluorophenyl derivatives demonstrated improved metabolic stability in microsomal assays compared to mono-fluorinated analogues, though with trade-offs in solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.